(R)-Capivasertib: A Technical Guide to its Discovery and Synthesis
(R)-Capivasertib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Capivasertib, also known as AZD5363, is a potent, orally bioavailable, and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many human cancers, making AKT a compelling target for anticancer therapies.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of (R)-Capivasertib. It includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological and chemical pathways to serve as a comprehensive resource for researchers and drug development professionals.
Discovery and Medicinal Chemistry
The discovery of Capivasertib stemmed from a fragment-based drug design approach, a collaboration that initially involved The Institute of Cancer Research (ICR), Astex Pharmaceuticals, and Cancer Research Technology.[3] The starting point was the identification of a small molecular fragment that bound to the ATP-binding pocket of AKT. Through iterative medicinal chemistry efforts, this fragment was grown and optimized to enhance potency and selectivity, leading to the identification of the pyrrolopyrimidine scaffold as a promising core.[4]
A significant challenge in the optimization process was achieving selectivity against the closely related AGC kinase ROCK, as off-target inhibition of ROCK can lead to cardiovascular side effects.[5] Extensive structure-activity relationship (SAR) studies led to the discovery that specific substitutions on the pyrrolopyrimidine core could significantly improve the selectivity for AKT over ROCK. This optimization effort ultimately culminated in the identification of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, the active enantiomer being the (R)-form of the 1-(4-chlorophenyl)-3-hydroxypropyl moiety, which was named Capivasertib (AZD5363).
Mechanism of Action
Capivasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade of AKT signaling leads to the inhibition of crucial cellular processes that are often hijacked by cancer cells, including cell growth, proliferation, survival, and metabolism. The inhibition of downstream effectors such as PRAS40 and GSK3β has been demonstrated in preclinical studies.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates normal cellular functions. In many cancers, this pathway is aberrantly activated through various mechanisms, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss-of-function mutations in the tumor suppressor PTEN, or activating mutations in AKT1. By targeting the central node of this pathway, Capivasertib has shown efficacy in preclinical models and clinical trials, particularly in tumors harboring these genetic alterations.
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (R)-Capivasertib.
Quantitative Data
Table 1: In Vitro Potency of Capivasertib
| Target | IC₅₀ (nM) | Assay Description | Reference |
| AKT1 | 3 | Cell-free kinase assay | |
| AKT2 | 8 | Cell-free kinase assay | |
| AKT3 | 8 | Cell-free kinase assay | |
| pPRAS40 (BT474c cells) | 0.31 µM | Cellular assay measuring phosphorylation of AKT substrate | |
| hERG | 73 µM | Ion channel assay |
Table 2: Pharmacokinetic Properties of Capivasertib in Humans
| Parameter | Value | Condition | Reference |
| Tₘₐₓ | 1 to 2 hours | Following oral administration | |
| Absolute Bioavailability | 29% | - | |
| Steady-state AUC | 8,069 h·ng/mL (37% CV) | 400 mg twice daily, 4 days on/3 days off | |
| Steady-state Cₘₐₓ | 1,371 ng/mL (30% CV) | 400 mg twice daily, 4 days on/3 days off | |
| Volume of Distribution (Vd/F) | 1,847 L (36%) | Steady-state | |
| Plasma Protein Binding | 22% | - | |
| Terminal Half-life (t₁/₂) | 8.3 hours | - | |
| Oral Clearance (CL/F) | 50 L/h (37% CV) | Steady-state | |
| Metabolism | Primarily by CYP3A4 and UGT2B7 | - | |
| Excretion | 45% in urine, 50% in feces | Following a single radiolabeled dose |
Table 3: Efficacy Data from the CAPItello-291 Phase III Clinical Trial
Study Population: HR-positive, HER2-negative advanced breast cancer patients who had progressed on an aromatase inhibitor with or without a CDK4/6 inhibitor.
| Endpoint | Capivasertib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Population | |||||
| Median Progression-Free Survival (PFS) | 7.2 months | 3.6 months | 0.60 (0.51 - 0.71) | < 0.001 | |
| Objective Response Rate (ORR) | 22.9% | 12.2% | - | - | |
| AKT Pathway-Altered Population | |||||
| Median Progression-Free Survival (PFS) | 7.3 months | 3.1 months | 0.50 (0.38 - 0.65) | < 0.001 | |
| Objective Response Rate (ORR) | 28.8% | 9.7% | - | - |
Synthesis Pathway
The synthesis of (R)-Capivasertib has been reported through various routes. A common approach involves the coupling of a protected 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid intermediate with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, followed by deprotection. An alternative, more convergent synthesis has also been developed, as outlined in patent literature, which shortens the overall sequence.
Synthetic Scheme
Caption: A generalized synthetic pathway for (R)-Capivasertib.
Experimental Protocols
AKT Kinase Assay (Cell-Free)
This protocol is a generalized representation based on common methodologies.
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Reagents and Materials:
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Recombinant human AKT1, AKT2, and AKT3 enzymes.
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Peptide substrate (e.g., a 5-FAM-labeled custom peptide).
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ATP.
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Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).
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(R)-Capivasertib stock solution in DMSO.
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Stop solution (e.g., buffer containing EDTA).
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Microplates (e.g., 384-well).
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Mobility shift assay detection system (e.g., Caliper LabChip).
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Procedure:
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Prepare serial dilutions of (R)-Capivasertib in the assay buffer.
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In a microplate, add the diluted (R)-Capivasertib or DMSO (vehicle control).
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Add the AKT enzyme and the peptide substrate to each well.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the stop solution.
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Analyze the plate using a mobility shift assay system to separate and quantify the phosphorylated and unphosphorylated peptide substrate.
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Calculate the percent inhibition for each concentration of (R)-Capivasertib and determine the IC₅₀ value by fitting the data to a dose-response curve.
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Cell Proliferation Assay
This protocol is a generalized representation based on common methodologies.
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Reagents and Materials:
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Cancer cell line of interest (e.g., BT474c).
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Cell culture medium and supplements.
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(R)-Capivasertib stock solution in DMSO.
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Cell proliferation reagent (e.g., MTS or resazurin-based).
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96-well cell culture plates.
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Plate reader.
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Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of (R)-Capivasertib in the cell culture medium.
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Remove the existing medium from the cells and add the medium containing the different concentrations of (R)-Capivasertib or DMSO (vehicle control).
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Add the cell proliferation reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for color development.
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Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.
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Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Alternative Route 1)
This protocol is based on a patented synthetic procedure.
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Materials:
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(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide.
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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N-Ethyldiisopropylamine (DIPEA).
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Butan-1-ol.
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Ethyl acetate (EtOAc).
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Water.
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Saturated brine.
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Procedure:
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To a solution of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (1 equivalent) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in butan-1-ol, add N-ethyldiisopropylamine (3 equivalents).
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Stir the resulting solution at 60°C for 18 hours.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with water and saturated brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford the title compound.
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Conclusion
(R)-Capivasertib is a first-in-class AKT inhibitor that has demonstrated significant clinical benefit in patients with HR-positive, HER2-negative advanced breast cancer, particularly in those with alterations in the PI3K/AKT/PTEN pathway. Its discovery through fragment-based drug design and subsequent medicinal chemistry optimization highlights the power of structure-based approaches in modern drug development. The synthetic routes developed for its manufacturing are robust and scalable. This technical guide provides a centralized resource of key data and methodologies related to (R)-Capivasertib, which can aid researchers and clinicians in further understanding and utilizing this important therapeutic agent.
References
- 1. Population Pharmacokinetics of Capivasertib, a Potent Selective AKT Inhibitor, in Patients with Solid Tumours [page-meeting.org]
- 2. Capivasertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Medicinal Chemistry behind Capivasertib Discovery: Seventh Magic Bullet of the Fragment-based Drug Design Approved for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
